1-(2-Methylmorpholin-4-yl)propan-2-ol
Overview
Description
1-(2-Methylmorpholin-4-yl)propan-2-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is a morpholine derivative, characterized by the presence of a morpholine ring substituted with a methyl group and a propanol side chain. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Methylmorpholin-4-yl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-methylmorpholine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-(2-Methylmorpholin-4-yl)propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methylmorpholin-4-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is employed in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Methylmorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(2-Methylmorpholin-4-yl)propan-2-ol can be compared with other similar compounds, such as:
1-amino-3-(2-methylmorpholin-4-yl)propan-2-ol: This compound has an amino group instead of a hydroxyl group, which may result in different chemical reactivity and biological activity.
1-methoxy-3-(2-methylmorpholin-4-yl)propan-2-ol: The presence of a methoxy group can influence the compound’s solubility and interaction with other molecules.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(2-methylmorpholin-4-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(10)5-9-3-4-11-8(2)6-9/h7-8,10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBLMWVHBZYUMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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